
3-Methoxy-19-norcarda-1,3,5(10)-trienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is a synthetic compound belonging to the class of norcardenolides. These compounds are structurally related to cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the norcardenolide skeleton.
Methoxylation: Introduction of the methoxy group at the 3-position is achieved using methanol in the presence of a suitable catalyst.
Final modifications: Additional functional groups are introduced through various chemical reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-19-norcarda-1,3,5(10)-trienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
3-Methoxy-19-norcarda-1,3,5(10)-trienolide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, particularly in the context of cardiac health.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating heart conditions.
Industry: It is used in the development of new materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-19-norcarda-1,3,5(10)-trienolide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
19-norcardenolide: Shares a similar core structure but lacks the methoxy group.
Cardenolide: Structurally related but contains additional functional groups that confer different biological activities.
Uniqueness
3-Methoxy-19-norcarda-1,3,5(10)-trienolide is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4147-08-4 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4R)-4-[(8S,9S,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H30O3/c1-23-10-9-18-17-6-4-16(25-2)11-14(17)3-5-19(18)21(23)8-7-20(23)15-12-22(24)26-13-15/h4,6,11,15,18-21H,3,5,7-10,12-13H2,1-2H3/t15-,18+,19+,20+,21+,23+/m0/s1 |
InChI Key |
UMVVDCRBHFCXCZ-ATLKDPDMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2C4CC(=O)OC4)CCC5=C3C=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


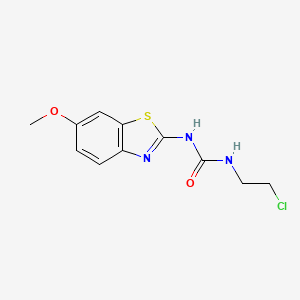
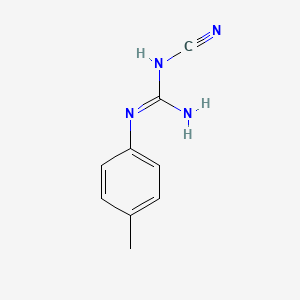
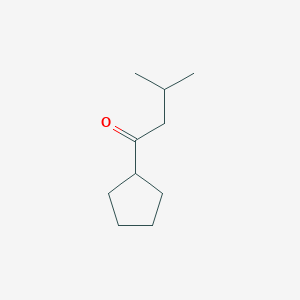
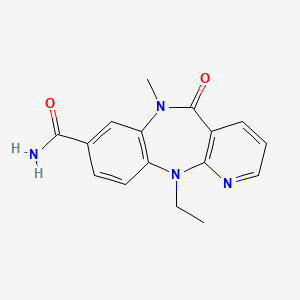

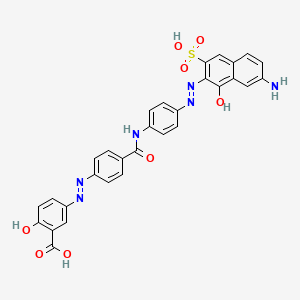
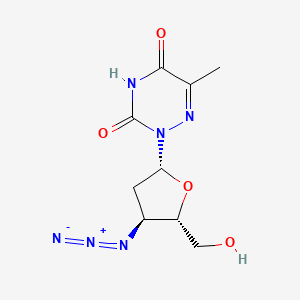
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

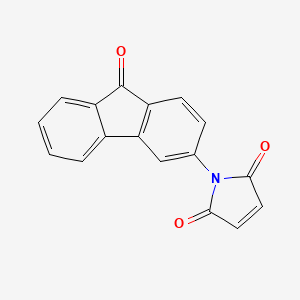
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)
